Technical Monograph: 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Technical Monograph: 1-(Bromomethyl)-3-methoxy-5-methylbenzene
The Meta-Substituted Electrophilic Warhead in Medicinal Chemistry[1]
Executive Summary
1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS: 106116-42-1) is a specialized benzylic electrophile widely utilized in the synthesis of complex heterocycles, resorcinol mimics, and lipophilic drug linkers.[1][2][3][4] Unlike its aryl bromide isomer, this molecule features a reactive bromomethyl "warhead" capable of rapid
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile[1][5]
Critical Distinction: Researchers must distinguish this compound from its isomer, 1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4).[1] The target molecule discussed here is the benzyl bromide , not the aryl bromide.
| Property | Data |
| IUPAC Name | 1-(Bromomethyl)-3-methoxy-5-methylbenzene |
| Common Name | 3-Methoxy-5-methylbenzyl bromide |
| CAS Number | 106116-42-1 |
| Molecular Formula | |
| Molecular Weight | 215.09 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temp) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive |
| Reactivity Class | Soft Electrophile (Benzylic Halide), Lachrymator |
Part 2: Synthetic Pathways & Production[1]
The industrial and laboratory standard for synthesizing this compound relies on the Wohl-Ziegler Bromination .[1] This radical substitution pathway selectively halogenates the benzylic position of 3,5-dimethylanisole.[1]
Validated Protocol: Radical Bromination
-
Precursor: 1-Methoxy-3,5-dimethylbenzene (3,5-Dimethylanisole)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Methyl Acetate
Step-by-Step Methodology:
-
Charge: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylanisole (1.0 eq) in anhydrous Trifluorotoluene (0.5 M).
-
Activation: Add NBS (1.05 eq). Note: Slight excess ensures conversion, but too much leads to dibromination.
-
Initiation: Add AIBN (0.05 eq) and purge the system with Argon/Nitrogen.[1]
-
Reaction: Heat to reflux (approx. 80-100°C).[1] Monitor via TLC (Hexane/EtOAc) or GC-MS.[1] The reaction is typically complete when the succinimide byproduct floats to the surface (1–3 hours).[1]
-
Workup: Cool to
to precipitate succinimide. Filter the solids.[1][5][6] Wash the filtrate with water and brine.[1] -
Purification: Concentrate the organic layer.[1][5][6] If necessary, purify via rapid silica gel chromatography (eluting with Hexanes/EtOAc 95:5).[1] Warning: Benzylic bromides degrade on silica if residence time is long.
Visualizing the Synthesis Workflow
Caption: Figure 1. Radical bromination pathway using NBS/AIBN to selectively target the benzylic methyl group.
Part 3: Reactivity & Mechanistic Insights[1]
1-(Bromomethyl)-3-methoxy-5-methylbenzene is a "soft" electrophile.[1] The bromine atom is a good leaving group, and the benzylic carbon is activated by the aromatic ring, making it highly susceptible to
Key Reactivity Profiles:
-
N-Alkylation: Reacts rapidly with secondary amines to form tertiary benzylamines.[1] This is the primary route for generating CNS-active ligands.[1]
-
O-Alkylation: Reacts with phenols or alcohols (Williamson Ether Synthesis) to create ether linkages, common in fragment-based drug design.[1]
-
C-C Coupling: Can be converted to a Grignard reagent or Zinc species (Negishi coupling) for extending the carbon skeleton.[1]
Reactivity Map
Caption: Figure 2. Divergent synthesis map showing the versatility of the bromomethyl warhead in generating diverse chemical scaffolds.
Part 4: Applications in Medicinal Chemistry[8][9][10][11]
The 3-methoxy-5-methylphenyl moiety installed by this bromide is not merely a structural spacer; it is a "privileged substructure" in medicinal chemistry.[1]
1. Resorcinol & Cannabinoid Mimetics
The 1,3,5-substitution pattern mimics the "A-ring" of cannabinoids (like THC and CBD) and olivetol derivatives.[1]
-
Mechanism: The bromide allows for the attachment of this lipophilic core to polar headgroups.[1]
-
Application: Synthesis of CB1/CB2 receptor agonists and antagonists.[1] The methoxy group serves as a hydrogen bond acceptor, while the methyl group provides steric bulk to fill hydrophobic pockets in the receptor.
2. Kinase Inhibitors
In the design of Type II kinase inhibitors, the benzyl group often occupies the hydrophobic "back pocket" of the ATP binding site.
-
Utility: The 3-methoxy group can be positioned to interact with the hinge region or solvent front, modifying solubility and potency.[1]
3. Photo-Affinity Labeling Precursors
The methoxy group can be chemically converted to a phenol (via
Part 5: Handling, Stability & Safety (HSE)
Danger: Lachrymator Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It attacks mucous membranes and eyes instantly upon exposure to vapor.[1]
Safety Protocol:
-
Engineering Controls: Mandatory use of a certified chemical fume hood.[1] Do not open on a benchtop.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Neutralize spills with 5% aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). The compound degrades if exposed to moisture, releasing HBr and forming the corresponding alcohol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70126 (3,5-Dimethylanisole Precursor).[1] Retrieved from [Link][1]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1] Chemical Reviews, 43(2), 271-317.[1] (Foundational text on Wohl-Ziegler mechanism).
-
World Intellectual Property Organization (WIPO). Patent WO2008032164: Heterocyclic compounds as therapeutic agents.[1] (Cites use of 3,5-disubstituted benzyl bromides in drug synthesis).[1]
Sources
- 1. 3,5-Dimethylanisole | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 106116-42-1|1-(Bromomethyl)-3-methoxy-5-methylbenzene|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. US10683302B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
